molecular formula C7H6NNaO3 B7771368 sodium;4-amino-2-hydroxybenzoate

sodium;4-amino-2-hydroxybenzoate

Cat. No.: B7771368
M. Wt: 175.12 g/mol
InChI Key: FVVDKUPCWXUVNP-UHFFFAOYSA-M
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Description

Sodium 4-amino-2-hydroxybenzoate (CAS: 8031-28-5; alternative name: sodium aminosalicylate dihydrate, CAS: 6018-19-5) is a sodium salt derivative of 4-amino-2-hydroxybenzoic acid. It is structurally characterized by an aromatic ring substituted with hydroxyl (-OH), amino (-NH₂), and carboxylate (-COO⁻Na⁺) groups. This compound is utilized industrially, notably as a synergistic agent in polysiloxane defoamers for textile applications, where it enhances foam inhibition and stabilizes the defoaming formulation ">[8]. Its efficacy arises from hydrogen-bonding interactions between the amino, hydroxyl, and carboxylate groups, which improve thermal and chemical resistance ">[9].

Properties

IUPAC Name

sodium;4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVDKUPCWXUVNP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The neutralization follows the general equation:

C7H7NO3+NaOHC7H6NNaO3+H2O\text{C}7\text{H}7\text{NO}3 + \text{NaOH} \rightarrow \text{C}7\text{H}6\text{NNaO}3 + \text{H}_2\text{O}

Stoichiometric equivalence is critical to ensure complete conversion. A molar ratio of 1:1 between the acid and sodium hydroxide is typically employed.

Procedural Details

  • Dissolution of 4-Amino-2-Hydroxybenzoic Acid : The acid is dissolved in deionized water under gentle heating (40–50°C) to enhance solubility.

  • Base Addition : Aqueous sodium hydroxide (10–20% w/v) is added dropwise with continuous stirring until the solution reaches pH 7.0–7.5.

  • Crystallization : The mixture is cooled to room temperature, and the sodium salt precipitates. Evaporation under reduced pressure yields a solid product.

  • Purification : Recrystallization from ethanol-water (3:1 v/v) removes residual impurities, achieving >95% purity.

Optimization and Challenges

  • pH Control : Excess base (pH >8) may deprotonate the phenolic -OH group, leading to side reactions.

  • Temperature : Elevated temperatures (>60°C) during neutralization can degrade the aromatic amine moiety.

  • Yield : Typical yields range from 85–92%, with losses occurring during filtration and recrystallization.

Hydrolysis of Methyl 4-Amino-2-Hydroxybenzoate

An alternative route involves the hydrolysis of methyl 4-amino-2-hydroxybenzoate, an ester derivative, to directly form the sodium salt under basic conditions.

Reaction Pathway

The hydrolysis proceeds via nucleophilic acyl substitution:

C8H9NO3+NaOHC7H6NNaO3+CH3OH\text{C}8\text{H}9\text{NO}3 + \text{NaOH} \rightarrow \text{C}7\text{H}6\text{NNaO}3 + \text{CH}_3\text{OH}

This method avoids isolation of the free acid, streamlining the synthesis.

Synthetic Protocol

  • Ester Activation : Methyl 4-amino-2-hydroxybenzoate (1.0 equiv) is suspended in a 1:1 mixture of ethanol and water.

  • Base Hydrolysis : Sodium hydroxide (1.2 equiv) is added, and the reaction is heated to 50°C for 6–8 hours.

  • Workup : The mixture is acidified to pH 2–3 with HCl to precipitate unreacted ester, filtered, and then neutralized with NaOH to pH 7.

  • Isolation : The sodium salt is obtained via rotary evaporation and dried under vacuum, yielding 77–85%.

Key Considerations

  • Solvent Choice : Ethanol-water mixtures enhance ester solubility while preventing saponification side reactions.

  • Base Excess : A 20% molar excess of NaOH ensures complete hydrolysis but requires careful pH monitoring to avoid over-neutralization.

Industrial-Scale Synthesis and Optimization

Industrial production of sodium 4-amino-2-hydroxybenzoate prioritizes cost-efficiency, scalability, and high throughput.

Large-Scale Neutralization

  • Continuous Reactors : Tubular reactors enable rapid mixing of 4-amino-2-hydroxybenzoic acid and NaOH, reducing reaction time to <30 minutes.

  • In-Line pH Monitoring : Automated systems adjust NaOH addition in real-time, maintaining pH within ±0.1 units.

  • Spray Drying : The solution is spray-dried to produce a free-flowing powder with 98–99% purity, suitable for direct packaging.

Purification Techniques

  • Membrane Filtration : Nanofiltration membranes remove unreacted acid and sodium ions, achieving >99.5% purity.

  • Crystallization Additives : Polyvinylpyrrolidone (PVP) is added to control crystal size, improving solubility and batch uniformity.

Alternative Synthesis Pathways from Halogenated Precursors

Halogenated derivatives of 4-amino-2-hydroxybenzoic acid offer routes to the sodium salt through functional group interconversion.

Halogenation-Hydrolysis Sequence

  • Halogenation : 4-Amino-2-hydroxybenzoic acid is treated with N-bromosuccinimide (NBS) in dioxane at 80°C to introduce bromine at the 3- and 5-positions.

  • Hydrolysis : The dibrominated intermediate undergoes basic hydrolysis with NaOH (2.0 equiv) at 50°C, followed by neutralization to yield the sodium salt.

  • Yield : This two-step process achieves a 53.7% overall yield, limited by side reactions during halogenation.

Palladium-Catalyzed Coupling

  • Intermediate Formation : Trimethylsilylacetylene reacts with dibrominated precursors in the presence of Pd(PPh₃)₂Cl₂ and CuI, forming a benzofuran intermediate.

  • Hydrolysis and Neutralization : The intermediate is hydrolyzed with NaOH (1.5 equiv) and neutralized to afford the sodium salt in 72% yield.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and applicability of each method:

MethodReagentsConditionsYield (%)Purity (%)Scalability
Direct NeutralizationNaOH40–50°C, pH 7.585–9295–99High
Ester HydrolysisNaOH, ethanol-water50°C, 6–8 h77–8590–95Moderate
Industrial Spray DryingNaOH, PVPContinuous reactor98–9999.5Very High
Halogenation-HydrolysisNBS, NaOH80°C, 50°C53.797Low

Chemical Reactions Analysis

Types of Reactions: Sodium 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Sodium 4-amino-2-hydroxybenzoate serves as a precursor in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that sodium aminosalicylate interacts with biological molecules, potentially influencing their functions. Studies have focused on its role in inhibiting specific enzymatic activities and its effects on cellular processes.

Medicine

Sodium 4-amino-2-hydroxybenzoate has been investigated for its anti-inflammatory and antimicrobial properties. It has shown promise in treating tuberculosis as an adjunct therapy alongside other antitubercular agents due to its bacteriostatic effects .

Case Study:
In a study examining the effectiveness of sodium aminosalicylate in tuberculosis treatment, it was found that patients receiving this compound alongside standard therapy exhibited improved outcomes compared to those receiving standard therapy alone .

Industry

In industrial applications, sodium 4-amino-2-hydroxybenzoate is utilized in the production of dyes and pigments. Its chemical properties make it suitable for creating colorants used in various materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Sodium 4-Amino-2-Hydroxybenzoate
  • Functional groups: Hydroxyl (-OH), amino (-NH₂), carboxylate (-COO⁻Na⁺).
  • Key interactions : Hydrogen bonding via -OH and -NH₂ groups; ionic interactions via carboxylate.
4-Amino-2-Hydroxybenzoic Acid
  • Functional groups: Hydroxyl (-OH), amino (-NH₂), carboxylic acid (-COOH).
  • Key interactions : Strong intramolecular hydrogen bonding between -OH and -COOH; weaker adsorption on mineral surfaces compared to its sodium salt ">[5].
Methyl 4-Amino-2-Hydroxybenzoate
  • Functional groups: Hydroxyl (-OH), amino (-NH₂), ester (-COOCH₃).
  • Key interactions : Reduced hydrophilicity due to esterification; used as an intermediate in sulfonamide drug synthesis ">[14].
Ethyl 4-Amino-2-Hydroxybenzoate (Ethyl Aminosalicylate)
  • Functional groups: Hydroxyl (-OH), amino (-NH₂), ester (-COOCH₂CH₃).
  • Key interactions : Similar to methyl ester but with slightly increased lipophilicity (molecular weight: 181.19) ">[21].
Sodium 4-Hydroxybenzoate
  • Functional groups : Hydroxyl (-OH), carboxylate (-COO⁻Na⁺).
  • Key interactions: Lacks amino group, reducing hydrogen-bonding capacity; used as a preservative ">[23].

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Hydrophobicity
Sodium 4-amino-2-hydroxybenzoate ~211.1 (dihydrate) -OH, -NH₂, -COO⁻Na⁺ High (aqueous) Moderate
4-Amino-2-hydroxybenzoic acid 153.12 -OH, -NH₂, -COOH Moderate (polar solvents) Low
Methyl 4-amino-2-hydroxybenzoate 181.19 -OH, -NH₂, -COOCH₃ Low (organic solvents) High
Ethyl 4-amino-2-hydroxybenzoate 181.19 -OH, -NH₂, -COOCH₂CH₃ Low (organic solvents) High
Sodium 4-hydroxybenzoate 160.10 -OH, -COO⁻Na⁺ High (aqueous) Low

Data compiled from ">[21].

Application-Specific Performance

Mineral Flotation
  • Sodium 4-amino-2-hydroxybenzoate: Less effective than erucate or oleate ions due to lower interaction energy (-2 formal charge) and adsorption on mineral surfaces (e.g., PSM surfaces (112) and (101)) ">[5].
Defoaming Agents
  • Sodium 4-amino-2-hydroxybenzoate: Synergizes with polysiloxane to reduce defoamer dosage by 0.01–10 wt%, improving high-temperature and acid/alkali resistance ">[8].
  • Ethyl/Methyl Esters: Not suitable for defoaming due to poor aqueous solubility.
Pharmaceutical Intermediates
  • Methyl 4-amino-2-hydroxybenzoate: Key precursor in synthesizing sulfonamide derivatives (e.g., anti-cancer agents). PDOS analysis shows 51% contribution to HOMO orbitals from the methyl ester group ">[14].

Q & A

Q. Tables

Property Value/Description Reference
HOMO Contribution (Moiety)51% amino-hydroxybenzoate
Adsorption Energy (Ca2+^{2+})-120 kJ/mol
Hydrogen Bond Energy-25 kJ/mol (O–H···O)
CAS Number8031-28-5

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